N-(4-fluorophenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide
Overview
Description
N-(4-fluorophenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide is a synthetic organic compound that features a fluorophenyl group, a nitro group, and a dioxoisoindolyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the dioxoisoindolyl moiety: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.
Attachment of the fluorophenyl group: This can be done via nucleophilic aromatic substitution or other coupling reactions.
Formation of the propanamide linkage: This step might involve amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under appropriate conditions.
Reduction: The dioxoisoindolyl moiety can be reduced to form various derivatives.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Amino derivatives: From the reduction of the nitro group.
Hydroxy derivatives: From the oxidation of the dioxoisoindolyl moiety.
Substituted phenyl derivatives: From substitution reactions on the fluorophenyl group.
Scientific Research Applications
N-(4-fluorophenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with nitro and fluorophenyl groups can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The dioxoisoindolyl moiety might interact with proteins or other biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide
- N-(4-bromophenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide
- N-(4-methylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide
Uniqueness
The presence of the fluorophenyl group in N-(4-fluorophenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide may confer unique properties such as increased metabolic stability, altered electronic properties, and specific interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O5/c18-10-4-6-11(7-5-10)19-14(22)8-9-20-16(23)12-2-1-3-13(21(25)26)15(12)17(20)24/h1-7H,8-9H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZYGLXJUXJBKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCC(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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